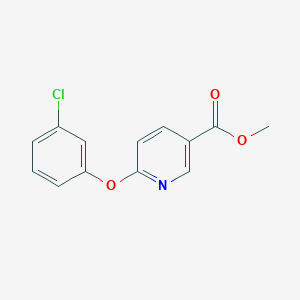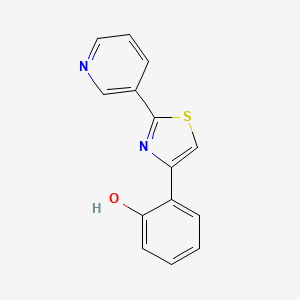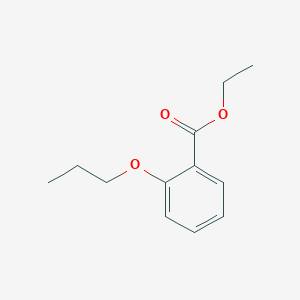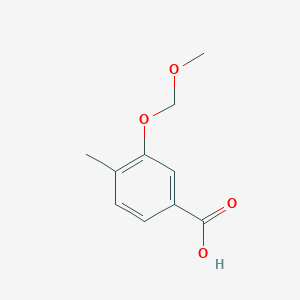
6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%” is a derivative of nicotinic acid, also known as niacin or vitamin B3. It has a phenoxy group attached to the 6th position of the nicotinic acid ring, and this phenoxy group is further substituted with a chlorine atom at the 3rd position. The carboxylic acid group of the nicotinic acid is esterified with a methyl group .
Molecular Structure Analysis
The compound contains a pyridine ring (from the nicotinic acid), an ester group, and a phenoxy group substituted with a chlorine atom. The presence of these functional groups would likely result in interesting electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The ester group could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. The chlorine atom could potentially be displaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar ester group and the aromatic ring could result in moderate polarity. The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of TRPV1 Antagonists
Compounds similar to SCHEMBL693093 have been used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows potency as a TRPV1 antagonist . TRPV1 antagonists are researched for their potential in treating pain and inflammation.
Retinoid X Receptor (RXR) Ligands
These ligands have many clinical applications, including the treatment of cancer and skin disorders. Similar compounds to SCHEMBL693093 are used in the synthesis of RXR ligands .
Chemical Synthesis Studies
Related methyl esters are utilized in various chemical synthesis studies, which could imply that SCHEMBL693093 may also be used in such research contexts .
Coupling Reactions
Similar compounds have been involved in coupling reactions, such as being coupled with 2-(trimethylstannyl)pyridine to afford other complex molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-(3-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-5-6-12(15-8-9)18-11-4-2-3-10(14)7-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVXEGZPSNTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-phenoxy)-nicotinic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)


![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6322366.png)

